
Oct-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-3-ene-1,2-diol is an organic compound characterized by the presence of a double bond between the third and fourth carbon atoms and hydroxyl groups attached to the first and second carbon atoms. This compound is a type of vicinal diol, which means it has two hydroxyl groups on adjacent carbon atoms. Vicinal diols are known for their versatility in chemical reactions and their importance in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oct-3-ene-1,2-diol can be synthesized through the dihydroxylation of oct-3-ene. This process involves the addition of hydroxyl groups to the double bond of oct-3-ene. One common method for this transformation is the use of osmium tetroxide (OsO₄) as an oxidizing agent. The reaction typically proceeds in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide, allowing for catalytic amounts to be used .
Another method involves the use of potassium permanganate (KMnO₄) in an alkaline medium. This reaction also results in the formation of vicinal diols, although it may lead to over-oxidation if not carefully controlled .
Industrial Production Methods
Industrial production of this compound often relies on the same principles as laboratory synthesis but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on factors such as cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to optimize the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oct-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The double bond can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄)
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of saturated diols.
Substitution: Formation of halides, ethers, or esters.
Aplicaciones Científicas De Investigación
Oct-3-ene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of oct-3-ene-1,2-diol in chemical reactions typically involves the nucleophilic attack of the hydroxyl groups or the double bond. For example, in the dihydroxylation reaction, the electrophilic oxygen atom of the oxidizing agent reacts with the nucleophilic carbon-carbon double bond, leading to the formation of a cyclic intermediate . This intermediate is then hydrolyzed to yield the vicinal diol.
Comparación Con Compuestos Similares
Similar Compounds
Ethane-1,2-diol (ethylene glycol): A simple diol with two hydroxyl groups on adjacent carbon atoms.
Butane-2,3-diol: Another vicinal diol with a similar structure but different carbon chain length.
Hexane-2,3-diol: A longer-chain vicinal diol with similar chemical properties.
Uniqueness
Oct-3-ene-1,2-diol is unique due to the presence of both a double bond and vicinal hydroxyl groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
40735-16-8 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
oct-3-ene-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h5-6,8-10H,2-4,7H2,1H3 |
Clave InChI |
XTGAENOYYJUUMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


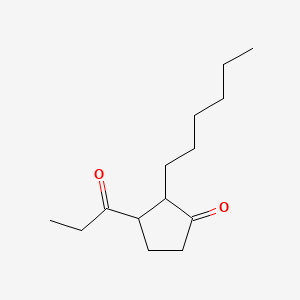
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
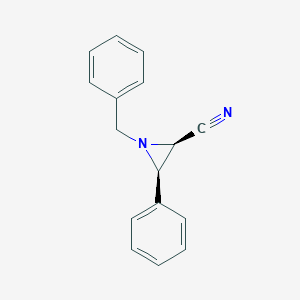
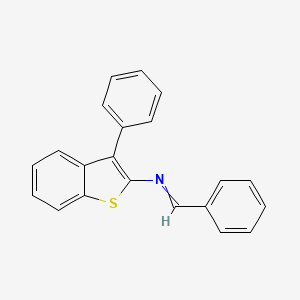
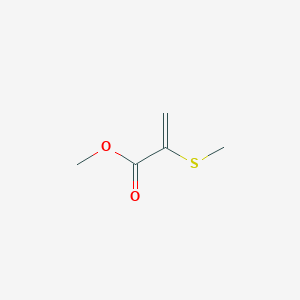
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
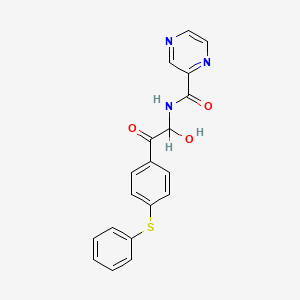
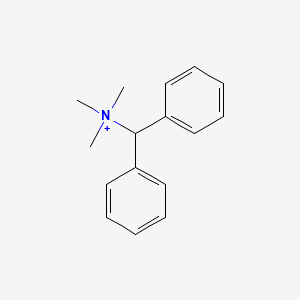
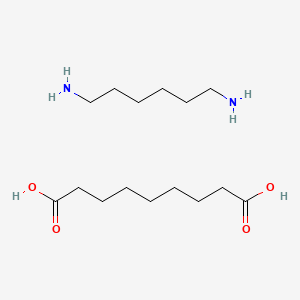
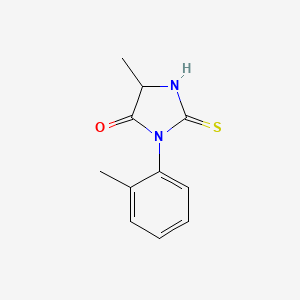
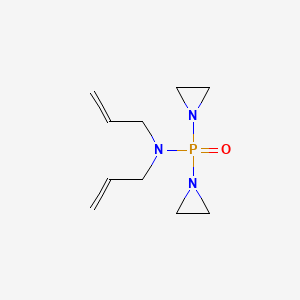
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
